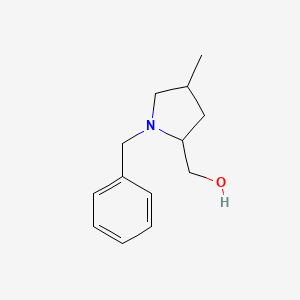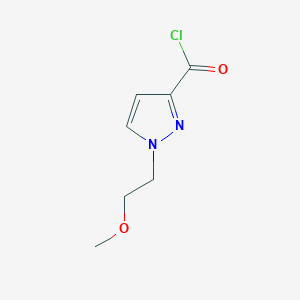
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The molecular targets and pathways depend on the specific application and the nature of the substituents introduced during reactions. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazole-3-carbonyl chloride can be compared with other pyrazole derivatives such as:
- 1-(2-Phenoxyethyl)-1H-pyrazole-3-carbonyl chloride
- 1-(2-Methoxyethyl)-1H-imidazole-3-carbonyl chloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and applications
Properties
Molecular Formula |
C7H9ClN2O2 |
|---|---|
Molecular Weight |
188.61 g/mol |
IUPAC Name |
1-(2-methoxyethyl)pyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2/c1-12-5-4-10-3-2-6(9-10)7(8)11/h2-3H,4-5H2,1H3 |
InChI Key |
IGIUHAKMSCHAHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC(=N1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


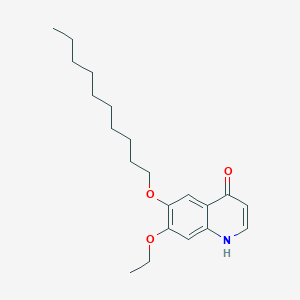
![4-[(6-Bromopyridin-3-yl)sulfonyl]morpholine](/img/structure/B13693526.png)

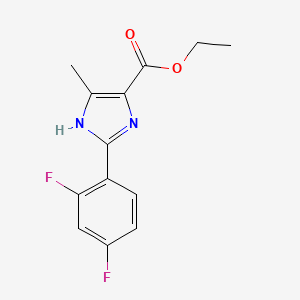

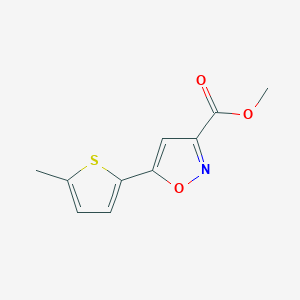
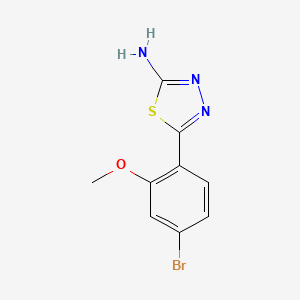
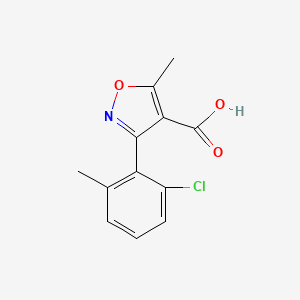
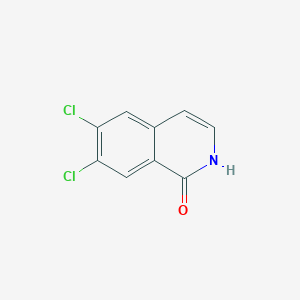


![6-(Cbz-amino)-1-oxaspiro[2.5]octane](/img/structure/B13693593.png)
